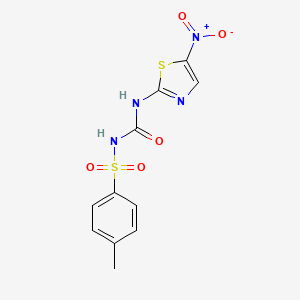
4-Methyl-N-(((5-nitro-2-thiazolyl)amino)carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N-(((5-nitro-2-thiazolyl)amino)carbonyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(((5-nitro-2-thiazolyl)amino)carbonyl)benzenesulfonamide typically involves multiple steps. One common method includes the nitration of 2-aminothiazole to introduce the nitro group, followed by the coupling of the resulting 5-nitro-2-thiazolylamine with 4-methylbenzenesulfonyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(((5-nitro-2-thiazolyl)amino)carbonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are often used.
Major Products
Scientific Research Applications
4-Methyl-N-(((5-nitro-2-thiazolyl)amino)carbonyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . By binding to the active site of the enzyme, it disrupts the enzyme’s function, leading to a decrease in tumor cell proliferation and an increase in apoptosis . The thiazole ring and nitro group play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the thiazole and nitro groups, resulting in different chemical properties.
2-Amino-5-nitrothiazole: Contains the thiazole and nitro groups but lacks the sulfonamide group.
Uniqueness
4-Methyl-N-(((5-nitro-2-thiazolyl)amino)carbonyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring enhances its binding to biological targets, while the nitro group contributes to its antimicrobial properties .
Properties
CAS No. |
92569-06-7 |
|---|---|
Molecular Formula |
C11H10N4O5S2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(5-nitro-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C11H10N4O5S2/c1-7-2-4-8(5-3-7)22(19,20)14-10(16)13-11-12-6-9(21-11)15(17)18/h2-6H,1H3,(H2,12,13,14,16) |
InChI Key |
DXPTVPGMQKULRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
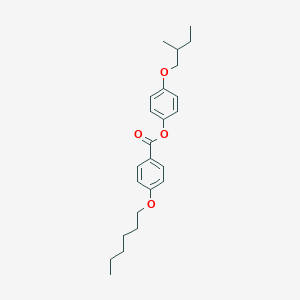

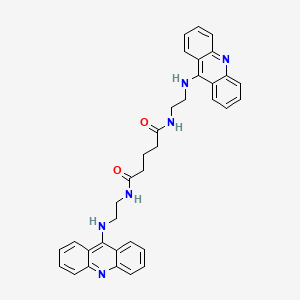
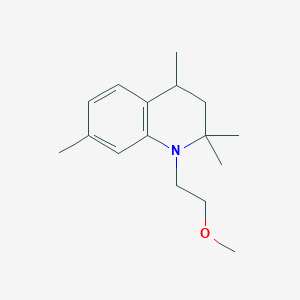
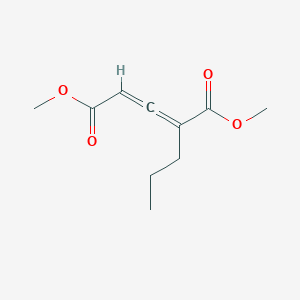
![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)
![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)
![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)


![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)


